4-methyl-2-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine
Description
The compound 4-methyl-2-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine features a pyrimidine core substituted with three distinct groups:
- 4-methyl at position 4,
- A piperazine ring at position 2, further substituted with a (5-methyl-1,2-oxazol-4-yl)methyl group,
- A pyrrolidin-1-yl group at position 5.
This structure combines heterocyclic moieties (pyrimidine, piperazine, oxazole, and pyrrolidine) that are common in bioactive molecules targeting receptors or enzymes.
Properties
IUPAC Name |
5-methyl-4-[[4-(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]methyl]-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6O/c1-14-11-17(23-5-3-4-6-23)21-18(20-14)24-9-7-22(8-10-24)13-16-12-19-25-15(16)2/h11-12H,3-10,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAZSCHBLZHBVNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)CC3=C(ON=C3)C)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to target various proteins and enzymes involved in cellular processes.
Mode of Action
It’s known that such compounds often interact with their targets by binding to active sites, thereby modulating the target’s activity.
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, leading to a range of downstream effects.
Pharmacokinetics
Similar compounds are often well absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys.
Result of Action
Similar compounds have been found to have various effects at the molecular and cellular level, such as inhibiting enzyme activity, modulating signal transduction pathways, and affecting gene expression.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets.
Comparison with Similar Compounds
Table 1: Structural Comparison of Target Compound and Analogues
Key Observations :
- The target compound shares the piperazine motif with S 18126, L 745,870, and the thienopyrimidine derivative, but its oxazole substituent distinguishes it from chlorophenyl (L 745,870) or methanesulfonyl () groups.
- The pyrrolidine group at position 6 is structurally analogous to pyrrolidine-containing compounds in , which may influence solubility or off-target effects.
- Pyrazino-pyrimidinone derivatives () highlight the prevalence of piperazine and pyrrolidine in drug design, though their core structures differ significantly .
Pharmacological Profiles
Table 2: Pharmacological and Physicochemical Properties of Analogues
Key Observations :
- Piperazine-containing antagonists (S 18126, L 745,870) exhibit high selectivity for D4 receptors , with Ki values in the low nM range . The target compound’s oxazole-piperazine group may similarly confer selectivity, though its exact profile remains speculative.
- Pyrrolidine substituents (as in the target compound) are associated with improved solubility and metabolic stability in related molecules .
- The thienopyrimidine derivative () has a molecular weight of 494.19, suggesting the target compound (with similar substituents) may fall within this range, impacting bioavailability .
Research Implications
- Receptor Selectivity : The oxazole-piperazine motif in the target compound could modulate D4 receptor affinity, as seen in S 18126, but structural differences (e.g., pyrimidine vs. indan core) may alter binding kinetics .
- Therapeutic Potential: If the compound exhibits D4 antagonism, it may have applications in schizophrenia or Parkinson’s disease, though its in vivo efficacy requires validation.
- Optimization : Substituent modifications (e.g., replacing oxazole with sulfonyl groups, as in ) could refine receptor selectivity or pharmacokinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
